molecular formula C6H2BrF3S B12857998 6-Bromo-2,3,4-trifluorobenzenethiol

6-Bromo-2,3,4-trifluorobenzenethiol

Cat. No.: B12857998
M. Wt: 243.05 g/mol
InChI Key: IWNBVOJYLXDRHB-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Organic Synthesis

Organofluorine compounds, which contain at least one carbon-fluorine bond, hold a privileged position in modern chemistry. numberanalytics.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. numberanalytics.comnih.gov

Key properties that make organofluorine compounds highly valuable include:

Enhanced Metabolic Stability: The strength of the C-F bond can protect a molecule from metabolic degradation, a crucial feature in pharmaceutical design. numberanalytics.com

Increased Lipophilicity: The presence of fluorine can increase a molecule's ability to dissolve in fats and lipids, which can improve its absorption and distribution in biological systems. numberanalytics.comnumberanalytics.com

Modulation of Acidity and Basicity: Fluorine's strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups.

Conformational Control: The strategic placement of fluorine atoms can influence the three-dimensional shape of a molecule, which is critical for its interaction with biological targets.

These properties have led to the widespread use of organofluorine compounds in the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and liquid crystals. numberanalytics.comresearchgate.net

Role of Benzenethiol Derivatives in Contemporary Chemical Research

Benzenethiol, also known as thiophenol, and its derivatives are important intermediates in organic synthesis. ontosight.ainih.gov The thiol group is a versatile functional group that can undergo a variety of chemical transformations, making these compounds valuable starting materials for more complex molecules. researchgate.net

Benzenethiol derivatives are frequently used as:

Building Blocks: They serve as foundational components in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Ligands in Catalysis: The sulfur atom in the thiol group can coordinate with metal catalysts, influencing their reactivity and selectivity.

Surface Modifiers: Thiol groups have a strong affinity for the surfaces of noble metals like gold, allowing for the formation of self-assembled monolayers. This property is exploited in materials science and nanotechnology. researchgate.net

Reagents in Organic Reactions: Benzenethiols can participate in various reactions, including nucleophilic aromatic substitution and addition reactions. acs.org

The combination of a benzene (B151609) ring with a thiol group provides a stable yet reactive platform for constructing a diverse array of chemical structures with a wide range of applications. researchgate.net

Specific Research Context of 6-Bromo-2,3,4-trifluorobenzenethiol

This compound is a specific halogenated fluorobenzenethiol that serves as a key intermediate in multi-step synthetic pathways. Its structure, featuring a bromine atom and three fluorine atoms on the benzene ring in addition to the thiol group, offers multiple points for chemical modification.

The synthesis of this compound can be achieved from related brominated and fluorinated benzene derivatives. For instance, a common precursor is 1-bromo-2,3,4-trifluorobenzene, which can be synthesized through the bromination of 1,2,4-trifluorobenzene (B1293510). google.com The subsequent introduction of the thiol group can be accomplished through various synthetic methods.

The primary research application of this compound is as a precursor for the synthesis of more complex molecules, particularly those with applications in materials science and electronics. The bromine atom can be readily converted to other functional groups through reactions such as metal-halogen exchange or cross-coupling reactions. The thiol group can be used to link the molecule to other chemical entities or surfaces. The trifluorinated benzene ring provides the desirable properties of organofluorine compounds, such as thermal stability and specific electronic characteristics.

Below are tables detailing the properties of a related precursor and an example of a reaction involving a similar compound, illustrating the synthetic utility of this class of molecules.

Table 1: Physical Properties of 1-Bromo-2,4,6-trifluorobenzene

PropertyValue
Molecular FormulaC₆H₂BrF₃
Molecular Weight210.98 g/mol
Melting Point3.5 °C
Boiling Point140.5 °C
Density1.79 g/mL at 25 °C

Data sourced from chemicalbook.comsigmaaldrich.com

Table 2: Synthesis of 1-bromo-2,4,5-trifluorobenzene (B152817)

ReactantsReagentsSolventTemperatureYield
1,2,4-TrifluorobenzeneLiquid Bromine, Iron powder, AzobisisobutyronitrileCarbon Tetrachloride45-95 °CHigh

Reaction details from a patented synthesis method. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrF3S

Molecular Weight

243.05 g/mol

IUPAC Name

6-bromo-2,3,4-trifluorobenzenethiol

InChI

InChI=1S/C6H2BrF3S/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H

InChI Key

IWNBVOJYLXDRHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)S)F)F)F

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2,3,4 Trifluorobenzenethiol

Strategies for Aromatic Bromination in Trifluorobenzene Scaffolds

The introduction of a bromine atom at a specific position on a trifluorobenzene ring is a critical step in the synthesis of 6-Bromo-2,3,4-trifluorobenzenethiol. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack, necessitating carefully chosen bromination strategies.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution (EAS) is a fundamental method for the bromination of aromatic compounds. However, the deactivating effect of the three fluorine atoms in 1,2,3-trifluorobenzene (B74907) makes direct bromination challenging. To overcome this, various catalytic systems and reaction conditions can be employed.

One approach involves the use of bromine in the presence of a Lewis acid catalyst, such as iron powder, to generate a more potent electrophile. For instance, the synthesis of 2-Bromo-1,3,4-trifluorobenzene can be achieved by treating 1,3,4-trifluorobenzene with bromine and iron powder, often with a radical initiator like azobisisobutyronitrile (AIBN). smolecule.com This method, however, may lead to mixtures of isomers, requiring careful purification. Another strategy utilizes zeolites as catalysts to polarize the bromine molecule, enhancing its electrophilicity and potentially improving regioselectivity while minimizing the formation of polybrominated byproducts. smolecule.com

A specific method for synthesizing 1-bromo-2,4,5-trifluorobenzene (B152817) involves reacting 1,2,4-trifluorobenzene (B1293510) with liquid bromine in an organic solvent like carbon tetrachloride or chloroform, using iron powder and azobisisobutyl cyanide as catalysts. google.com The reaction proceeds by heating the mixture to facilitate the substitution. google.com

Directed Ortho Metalation (DoM) Coupled Bromination

Directed Ortho Metalation (DoM) offers a powerful and regioselective alternative to traditional electrophilic substitution. organic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine or 1,2-dibromoethane, to introduce the bromine atom with high precision.

Fluorine itself can act as a directing group, promoting ortho-C-H metalation. researchgate.net This inherent reactivity of fluorinated arenes can be harnessed for regioselective bromination. For example, the treatment of 1,2,3-trifluorobenzene with sec-butyllithium (B1581126) at low temperatures, followed by the addition of bromine, has been shown to produce 2,3,4-trifluorobromobenzene with high yield. chemicalbook.com Similarly, bromine has been demonstrated to function as an ortho-directing group in the metalation/silylation of substituted bromobenzenes using lithium diisopropylamide (LDA). nih.gov

The hierarchy of directing groups has been established through competition experiments, with groups like -O-C(O)-NR2 being among the most potent. uwindsor.ca The choice of solvent can also influence the outcome, with less polar solvents sometimes being necessary to achieve the desired regioselectivity when multiple directing groups are present. uwindsor.ca

Microreactor-Based Bromination Techniques

Microreactor technology has emerged as a valuable tool for performing hazardous reactions like bromination with improved safety and control. researchgate.netnih.gov The high surface-to-volume ratio in microreactors allows for efficient heat and mass transfer, minimizing the risk of runaway reactions and enabling precise control over reaction parameters. researchgate.netnih.gov

Continuous flow bromination can be achieved by generating the hazardous bromine reagent in situ. nih.gov This can be done by reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide. nih.gov This approach avoids the storage and handling of molecular bromine and has been successfully applied to the polybromination of aromatic substrates. nih.gov While specific examples for this compound are not detailed, the principles of microreactor-based bromination of aromatic compounds are well-established and offer a promising avenue for its synthesis. researchgate.netresearchgate.net

Thiol Group Introduction in Halogenated Fluorobenzenes

Once the bromotrifluorobenzene scaffold is in place, the next crucial step is the introduction of the thiol group. This can be accomplished through several synthetic routes, primarily involving nucleophilic substitution or reductive methods.

Nucleophilic Thiolation Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for introducing a thiol group onto an electron-deficient aromatic ring. youtube.comchadsprep.com The presence of electron-withdrawing groups, such as fluorine atoms, activates the ring towards attack by a nucleophile. youtube.comlibretexts.org In the context of this compound synthesis, the bromine atom on the activated ring can be displaced by a sulfur nucleophile.

The reaction typically involves treating the halogenated fluorobenzene (B45895) with a source of the thiol group, such as sodium sulfide (B99878) or sodium hydrosulfide, in a suitable solvent. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The leaving group then departs, yielding the desired aryl thiol. The rate of this reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being the best leaving group in this context due to the high polarization of the C-F bond. youtube.com

The use of microreactors can also intensify nucleophilic aromatic substitution reactions, often reducing reaction times and improving yields and selectivity. ineosopen.org

Reductive Methods for Thiol Synthesis

An alternative strategy for synthesizing aryl thiols involves the reduction of corresponding arylsulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orggoogle.com This method offers a different synthetic disconnection and can be particularly useful when the direct nucleophilic substitution is problematic.

A common approach involves the reduction of an arylsulfonyl chloride with triphenylphosphine (B44618) in a solvent like toluene. organic-chemistry.orgorganic-chemistry.org This reaction is often rapid and can be chemoselective, tolerating other functional groups on the aromatic ring. organic-chemistry.org However, it typically requires stoichiometric amounts of the phosphine (B1218219) reagent. organic-chemistry.org

Another reductive method utilizes catalytic hydrogenation. google.com Aryl sulfonyl chlorides can be reduced to aryl thiols using hydrogen gas in the presence of a palladium catalyst. google.com The addition of a base is often necessary to neutralize the hydrogen chloride byproduct formed during the reaction. google.com This method avoids the use of stoichiometric reducing agents but may require elevated temperatures and pressures. google.com

Sulfur-Based Reagents for Selective Thiolation

The introduction of a thiol group onto a polyfluorinated aromatic ring is commonly achieved via nucleophilic aromatic substitution (SNAr). acs.orgwikipedia.org In this type of reaction, the aromatic ring, which is rendered electron-deficient by the strongly electron-withdrawing fluorine atoms, is attacked by a nucleophile. For the synthesis of this compound, a logical precursor would be 1-Bromo-2,3,4,5-tetrafluorobenzene. The SNAr reaction on this substrate with a sulfur nucleophile is expected to show high regioselectivity.

The fluorine atom para to the bromine (at the C-6 position relative to the bromine) is the most likely site for substitution. This is because the fluorine atoms activate the ring towards nucleophilic attack, and the position para to an existing substituent is often electronically favored for substitution in polyfluoroarenes. dur.ac.ukresearchgate.net

A variety of sulfur-based nucleophilic reagents can be employed for this transformation. Common reagents and their typical reaction conditions are summarized below:

ReagentTypical ConditionsRemarks
Sodium Hydrosulfide (NaSH) Polar aprotic solvent (e.g., DMF, NMP), elevated temperature.Directly introduces the thiol group (-SH). The resulting thiolate is protonated during aqueous workup.
Sodium Sulfide (Na₂S) Polar aprotic solvent (e.g., DMF, Pyridine), elevated temperature.Initially forms a thiolate, which can sometimes react with another molecule of the aryl halide to form a diaryl sulfide byproduct. Careful control of stoichiometry is needed.
Thiourea (B124793) followed by Hydrolysis 1. Reaction with thiourea in a polar solvent (e.g., ethanol). 2. Basic hydrolysis (e.g., with NaOH or KOH).Forms an intermediate isothiouronium salt, which is then hydrolyzed to release the thiol. This is a robust and common method for thiol synthesis from halides.
Potassium O-Alkyl Xanthates Reaction with the xanthate salt followed by hydrolysis.S-Arylation of the xanthate salt proceeds under mild conditions, and subsequent hydrolysis yields the desired thiophenol. organic-chemistry.org

The general mechanism for the SNAr reaction involves the addition of the sulfur nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the desired aryl thiolate, which is then protonated to give this compound.

Convergent Synthesis Approaches for this compound

Sequential Functionalization Strategies

Sequential functionalization relies on the stepwise introduction of substituents onto a simpler aromatic scaffold. A key strategy in this context is the Directed ortho-Metalation (DoM). uwindsor.ca This reaction uses a directing group on the aromatic ring to guide a strong base to deprotonate a specific ortho position, creating a powerful organometallic intermediate (typically an aryllithium) that can then react with an electrophile.

In the context of this compound synthesis, a plausible route starts with 1-Bromo-2,3,4-trifluorobenzene (CAS No. 176317-02-5). cookechem.comchembk.com Both bromine and fluorine atoms can act as directing groups in DoM reactions. nih.govresearchgate.net

A potential synthetic sequence is as follows:

Directed ortho-Metalation : 1-Bromo-2,3,4-trifluorobenzene is treated with a strong lithium amide base, such as Lithium Diisopropylamide (LDA), at low temperature (-78 °C) in an ethereal solvent like THF. The directing effect of the substituents would guide the deprotonation. While fluorine is a powerful directing group, the bromine atom also exerts a significant acidifying effect on its adjacent protons. researchgate.netresearchgate.net The most likely position for lithiation would be C-6, which is ortho to the bromine atom.

Electrophilic Quench : The resulting aryllithium intermediate is then quenched with an electrophilic sulfur source. Elemental sulfur (S₈) is a common reagent for this purpose. The aryllithium attacks the sulfur ring, and upon acidic workup, the thiol is formed. Alternatively, other sulfur electrophiles like disulfides (e.g., dimethyl disulfide) could be used, which would yield a methyl thioether that would require a subsequent demethylation step.

This sequential strategy, summarized in the table below, hinges on the regioselectivity of the metalation step, which is guided by the combined electronic and steric effects of the existing halogen substituents.

Table of Sequential Functionalization Steps

Step Reaction Reagents and Conditions Intermediate/Product
1 Directed ortho-Metalation 1-Bromo-2,3,4-trifluorobenzene, LDA, THF, -78 °C 6-Lithio-1-bromo-2,3,4-trifluorobenzene

Asymmetric Synthesis of Related Sulfur-Containing Fluorinated Aromatic Compounds

While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant for producing related chiral sulfur-containing compounds, such as sulfoxides and sulfoximines, which are of significant interest in medicinal chemistry. The synthesis of these chiral molecules often starts from prochiral sulfides, which can be prepared from thiols like the title compound.

Methods for asymmetric synthesis in this context generally fall into two categories:

Oxidation of Prochiral Sulfides : A sulfide (thioether) derived from this compound (e.g., 6-bromo-2,3,4-trifluoro(methylthio)benzene) can be asymmetrically oxidized to a chiral sulfoxide (B87167). This is often achieved using a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral metal catalyst complex.

Use of Chiral Sulfur Reagents : Another approach involves the use of enantiopure sulfur-based reagents. For instance, a chiral sulfinamide can be used as a precursor. Reaction of the organometallic intermediate (6-lithio-1-bromo-2,3,4-trifluorobenzene) with an enantiopure sulfinate ester (a menthyl sulfinate, for example, known as the Andersen method) can produce a single enantiomer of the corresponding sulfoxide.

The development of asymmetric methods is crucial for creating stereochemically defined drug candidates and agrochemicals where one enantiomer often exhibits the desired biological activity while the other may be inactive or even detrimental.

Reactivity and Mechanistic Studies of 6 Bromo 2,3,4 Trifluorobenzenethiol

Reactivity of the Aryl Thiol Moiety

The thiol group (-SH) is a highly versatile functional group known for its distinct reactivity, including participation in radical additions, susceptibility to oxidation, and potent nucleophilic character upon deprotonation.

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds through the addition of a thiol across an alkene. wikipedia.org This reaction typically proceeds via a free-radical chain mechanism, often initiated by light, heat, or a radical initiator. wikipedia.orgalfa-chemistry.com The process is considered a "click" reaction due to its high yields, stereoselectivity, and lack of by-products. taylorandfrancis.com

The mechanism involves two primary steps:

Initiation and Propagation: A thiyl radical (RS•) is generated from the thiol. This radical then adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. alfa-chemistry.comacsgcipr.org

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. alfa-chemistry.com

For 6-bromo-2,3,4-trifluorobenzenethiol, this reaction would proceed as follows, leading to an anti-Markovnikov addition product:

Scheme 1: Radical-mediated thiol-ene reaction of this compound with a generic alkene.

This reaction is highly efficient for creating thioether linkages and can be used to functionalize polymers or construct complex molecules under mild conditions. taylorandfrancis.com

The sulfur atom in the thiol group is in its lowest oxidation state and can be readily oxidized. Direct oxidation of the thiol can lead to the formation of disulfides. However, the most common oxidation pathway involves the corresponding sulfide (B99878), which can be sequentially oxidized to a sulfoxide (B87167) and then a sulfone. acsgcipr.org The initial sulfide is typically formed via S-alkylation of the thiol (see section 3.1.3).

The oxidation of the resulting sulfide can be controlled to selectively yield either the sulfoxide or the sulfone by choosing the appropriate oxidant and controlling the reaction stoichiometry. acsgcipr.orgorganic-chemistry.org

Sulfide to Sulfoxide: This step can be achieved with one equivalent of a mild oxidizing agent.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger oxidant or an excess of the oxidant yields the sulfone. organic-chemistry.org

A variety of reagents have been developed for these transformations, including hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and hypervalent iodine compounds. acsgcipr.orgorganic-chemistry.org Electrochemical methods also provide an environmentally benign route for the selective oxidation of sulfides and thiols. rsc.org

Table 1: Common Reagents for the Oxidation of Sulfides

Desired Product Reagent(s) Typical Conditions
Sulfoxide 1 eq. H₂O₂, NaIO₄, m-CPBA Controlled stoichiometry, often at low temperatures
Sulfone Excess H₂O₂, KMnO₄, Oxone®, Phthalic Anhydride/Urea-H₂O₂ Harsher conditions, excess oxidant, higher temperatures

Scheme 2: Stepwise oxidation of a sulfide derived from this compound.

Thiols are significantly more acidic than their alcohol counterparts. libretexts.org Consequently, the thiol group of this compound can be easily deprotonated by a base to form the corresponding thiolate anion (RS⁻). This thiolate is an excellent nucleophile due to the high polarizability of sulfur. masterorganicchemistry.com

The resulting 6-bromo-2,3,4-trifluorobenzenethiolate can react with a wide range of electrophiles in nucleophilic substitution reactions. A primary application is the S-alkylation reaction with alkyl halides, which proceeds via an Sₙ2 mechanism to form thioethers (sulfides). libretexts.orgmasterorganicchemistry.com

Other key nucleophilic reactions include:

S-Acylation: Reaction with acyl chlorides or anhydrides to form thioesters.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions provide robust methods for introducing the 6-bromo-2,3,4-trifluorophenylthio moiety into various molecular scaffolds. The high nucleophilicity of the thiolate ensures that these reactions are generally efficient and high-yielding. nih.govnih.gov

Scheme 3: Formation of the thiolate and subsequent S-alkylation.

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the fluorinated aromatic ring serves as a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for polyhalogenated aromatic compounds. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the three fluorine atoms in this compound, which stabilize the negatively charged intermediate (Meisenheimer complex). strath.ac.uk

Therefore, in a reaction with a nucleophile, this compound is expected to preferentially undergo substitution of one of the fluorine atoms rather than the bromine atom. The regioselectivity would be dictated by the position that best stabilizes the intermediate anion.

While the bromine atom is a relatively poor leaving group in SₙAr, it is an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. Polyfluorinated bromoarenes have been shown to be effective electrophiles in Suzuki-Miyaura couplings. researchgate.netacs.org The reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, would yield a range of polyfluorinated biarylthiol derivatives. The functional group tolerance of this reaction is high, making it a powerful synthetic tool. acs.org

Table 2: Representative Suzuki-Miyaura Coupling of this compound

Boronic Acid (Ar-B(OH)₂) Catalyst System Product
Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 6-Phenyl-2,3,4-trifluorobenzenethiol
4-Methoxyphenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ 6-(4-Methoxyphenyl)-2,3,4-trifluorobenzenethiol
3-Thienylboronic acid PdCl₂(dppf), Cs₂CO₃ 6-(Thiophen-3-yl)-2,3,4-trifluorobenzenethiol

Scheme 4: Suzuki-Miyaura coupling reaction.

Ullmann Reaction: The Ullmann condensation is a classical copper-promoted reaction used to couple two aryl halides to form a biaryl, or to couple an aryl halide with an alcohol, thiol, or amine. mdpi.comwikipedia.org This reaction typically requires stoichiometric copper and high temperatures. wikipedia.org For this compound, an Ullmann reaction could be used for homocoupling to produce a symmetrical biphenyl (B1667301) disulfide (after oxidation) or for cross-coupling with other nucleophiles to form C-O, C-S, or C-N bonds at the bromine-substituted position. wikipedia.org

Scheme 5: Ullmann-type C-N coupling reaction.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the functionalization of aryl halides, and this compound is a suitable substrate for such transformations. The reaction typically involves the exchange of the bromine atom, which is more reactive in this context than the fluorine atoms, with a metal from an organometallic reagent.

Commonly used reagents for this purpose include alkyllithiums, such as n-butyllithium (n-BuLi) or t-butyllithium, and Grignard reagents like isopropylmagnesium chloride (i-PrMgCl). nih.govtcnj.edu The reaction is generally conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as the nucleophilic attack of the organometallic reagent on the molecule itself. tcnj.edu

A critical consideration for this compound is the presence of the acidic thiol proton (-SH). Organometallic reagents are strong bases and will deprotonate the thiol group first. To achieve the desired halogen-metal exchange, more than two equivalents of the organometallic reagent are typically required: the first equivalent deprotonates the thiol, and the second performs the Br-Li exchange. nih.gov An alternative strategy involves using a combination of reagents, for instance, i-PrMgCl to form a magnesium salt of the thiol, followed by n-BuLi to execute the exchange. nih.gov

The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly accelerates the rate of bromine-magnesium exchange. uni-muenchen.de This enhanced reactivity allows the exchange to occur under milder conditions compared to non-fluorinated analogues. The resulting organometallic intermediate, a lithiated or magnesiated trifluorobenzenethiol derivative, is a potent nucleophile that can be trapped with various electrophiles to introduce new functional groups at the C-6 position. nih.govuni-muenchen.de

Table 1: Influence of Fluorine Substitution on the Rate of Bromine-Magnesium Exchange This table illustrates the effect of fluorine atoms on the reaction conditions required for the Br-Mg exchange in various bromofluorobenzenes, as a model for the reactivity of this compound.

Data adapted from a study on fluorinated bromobenzene (B47551) derivatives. uni-muenchen.de

Influence of Fluorine Atoms on Aromatic Reactivity

Electronic Effects of Trifluorination on Aromatic System

The electronic influence of fluorine on an aromatic system is twofold, comprising a strong inductive effect (-I) and a weaker, opposing mesomeric (resonance) effect (+M). wikipedia.org

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the carbon atom to which it is attached. In this compound, the cumulative -I effect of the three fluorine atoms makes the aromatic ring significantly electron-deficient. This deactivation renders the ring less susceptible to electrophilic attack.

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system. wikipedia.org This +M effect adds electron density back to the ring, primarily at the ortho and para positions. However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect.

The net result is a strong deactivation of the aromatic ring towards electrophilic aromatic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorinated ring also enhances the acidity of the thiol proton. Studies on fluorinated aromatic thiols adsorbed on gold surfaces show that fluorination alters the charge density distribution and can impact the stability of the S-Au bond, demonstrating the powerful influence of the fluorine atoms on the thiol group's electronic environment. conicet.gov.ar

Table 2: Intermolecular and Binding Energies of Fluorinated vs. Non-Fluorinated Phenylthiols on Gold This table provides comparative data showing how fluorination modifies interaction energies, highlighting the electronic impact on the thiol system.

Data adapted from DFT calculations on fluorinated and non-fluorinated diphenylthiols. conicet.gov.ar

Regioselectivity in Electrophilic and Nucleophilic Processes

The regiochemical outcome of reactions involving this compound is dictated by the combined directing effects of its five substituents.

Electrophilic Substitution: Such reactions are generally disfavored due to the strong deactivating effect of the trifluorinated ring. If forced to occur, the directing effects of the thiol (-SH) and halogen (-F, -Br) groups, which are all ortho, para-directors, would guide the incoming electrophile. wikipedia.org The only available position is C-5, which is ortho to the bromine and meta to the thiol group. The concerted deactivating effects make predicting the outcome complex and the reaction synthetically challenging.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to SNAr. The most probable sites for nucleophilic attack are the carbon atoms bearing a halogen (a good leaving group). The fluorine atoms at C-2 and C-4 are activated by the para and ortho bromine and thiol groups, respectively. In polyfluoroarenes, nucleophilic substitution is often directed to the position para to an existing activating group. semanticscholar.org In this molecule, the fluorine at C-4 is para to the C-1 sulfur atom (of the thiol group), making it a likely site for substitution by S-centered nucleophiles. semanticscholar.org Similarly, the fluorine at C-2 is ortho to the thiol and meta to the bromine, while the bromine at C-6 is ortho to the thiol. The precise regioselectivity will depend on the nature of the incoming nucleophile and the reaction conditions, with substitution often occurring at the most electron-poor position that can stabilize the negative charge in the Meisenheimer complex intermediate.

Derivatization and Functionalization of 6 Bromo 2,3,4 Trifluorobenzenethiol

Synthesis of Thioether and Sulfonamide Derivatives

The thiol group of 6-bromo-2,3,4-trifluorobenzenethiol is a key site for derivatization, readily undergoing reactions to form thioethers and sulfonamides.

Thioether Derivatives: Thioethers, also known as sulfides, are a class of organosulfur compounds. The synthesis of thioether derivatives from thiols is a fundamental transformation in organic chemistry. thieme-connect.de Thiolate anions, which are easily generated from thiols, are excellent nucleophiles and can react with various electrophiles, such as organic halides, to form thioethers. thieme-connect.de While specific examples detailing the synthesis of thioether derivatives directly from this compound are not prevalent in the provided search results, the general reactivity of thiols suggests that it can be readily converted to a variety of thioethers. thieme-connect.detaylorandfrancis.com A common method involves the S-alkylation of the corresponding thiolate with an appropriate alkyl or benzyl (B1604629) halide. thieme-connect.de

Sulfonamide Derivatives: Sulfonamides are a significant class of compounds with a wide array of applications, particularly in medicinal chemistry. unimi.itfrontiersrj.com The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.comresearchgate.netgoogle.com this compound can be converted to its corresponding sulfonyl chloride, 6-bromo-2,3,4-trifluorobenzenesulfonyl chloride, which then serves as the key intermediate for synthesizing various sulfonamide derivatives. unimi.it The reaction of this sulfonyl chloride with different amines would lead to a library of novel sulfonamides with potential biological activities. The synthesis of sulfonamides can be achieved through various methods, including traditional approaches using sulfonyl chlorides and amines, as well as more modern transition-metal-catalyzed and metal-free synthetic strategies. frontiersrj.comresearchgate.net

Derivative TypeGeneral Synthetic MethodKey Intermediate
ThioetherS-alkylation of the thiolate6-Bromo-2,3,4-trifluorobenzenethiolate
SulfonamideReaction of sulfonyl chloride with an amine6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride

Transformations Involving the Bromine Atom for Further Functionalization

The bromine atom on the aromatic ring of this compound provides another avenue for functionalization. Brominated polyfluoroaromatic compounds are valuable starting materials for synthesizing a wide range of polyfluoroaromatic compounds with various functional groups. fluorine1.ru

Transformations of the bromine atom can be achieved through several methods, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups. For instance, pyrolysis of 4-bromotetrafluorobenzenethiol with bromine has been used to prepare 1,4-dibromotetrafluorobenzene. fluorine1.ru This suggests that the bromine atom in this compound can potentially be substituted under specific reaction conditions.

Metal-Mediated Coupling Reactions: The bromine atom can participate in various metal-mediated cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. google.com These reactions are powerful tools for forming carbon-carbon bonds and introducing aryl or vinyl substituents.

Halogen-Metal Exchange: The bromine atom can undergo halogen-metal exchange with organolithium reagents to generate a lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce different functional groups. researchgate.net

These transformations significantly expand the synthetic utility of this compound, allowing for the creation of more complex and functionally diverse molecules. researchgate.netsci-hub.se

Multi-Component Reactions Incorporating the Chemical Compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. tcichemicals.commdpi.com These reactions are atom-economical and can rapidly generate molecular diversity. tcichemicals.combeilstein-journals.org

While specific examples of MCRs directly incorporating this compound were not found in the search results, its functional groups suggest its potential as a reactant in such transformations. For example, the thiol group could act as a nucleophile in reactions like the Passerini or Ugi reactions, after appropriate derivatization. tcichemicals.com Furthermore, the bromine atom could be utilized in palladium-catalyzed MCRs. acs.org The development of MCRs involving this compound would offer a streamlined approach to synthesizing complex polyfluorinated aromatic compounds.

Synthesis of Polyfluorobenzo[d]sultam Derivatives from Related Precursors

Sultams, which are cyclic sulfonamides, are important scaffolds in medicinal and synthetic chemistry. researchgate.net Polyfluorinated benzo[d]sultams are a specific class of these compounds that have garnered interest. Research has shown the synthesis of enantiomerically pure polyfluorobenzo[d]sultams from corresponding open-chain sulfonamides through intramolecular nucleophilic displacement of an aromatic fluorine atom. depositolegale.it

Spectroscopic and Analytical Characterization of 6 Bromo 2,3,4 Trifluorobenzenethiol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 6-Bromo-2,3,4-trifluorobenzenethiol, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of a related compound, 5-Bromo-1,2,3-trifluorobenzene, offers insights into what can be expected for this compound. In the ¹H NMR spectrum of 5-Bromo-1,2,3-trifluorobenzene, the proton signals are observed, and their multiplicities are influenced by couplings to the adjacent fluorine atoms. magritek.commagritek.com For this compound, the aromatic proton would exhibit a complex multiplet due to coupling with the neighboring fluorine atoms. The thiol proton (-SH) would typically appear as a singlet, although its chemical shift can be variable and influenced by solvent and concentration. The ability to recognize chemically equivalent and non-equivalent protons is crucial for interpreting these spectra. libretexts.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-57.0 - 7.5ddd (doublet of doublet of doublets)
SH3.0 - 4.0s (singlet)

Note: The predicted data is based on general principles and analysis of similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For 5-Bromo-1,2,3-trifluorobenzene, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, with their chemical shifts and multiplicities being heavily influenced by the attached fluorine and bromine atoms. magritek.commagritek.com The carbon atoms bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling. In the case of this compound, six distinct signals would be expected in the aromatic region, each corresponding to one of the benzene (B151609) ring carbons. The carbon attached to the bromine (C-6) and the one attached to the thiol group (C-1) would have their chemical shifts significantly influenced by these substituents. The carbons bonded to fluorine (C-2, C-3, C-4) would show large coupling constants with the respective fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1110 - 120d
C-2145 - 155d (¹JCF)
C-3135 - 145d (¹JCF)
C-4140 - 150d (¹JCF)
C-5115 - 125d
C-6100 - 110s

Note: The predicted data is based on general principles and analysis of similar structures. Actual experimental values may vary.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. man.ac.ukaiinmr.com In this compound, three distinct fluorine environments are present, which would give rise to three separate signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns provide unambiguous information about the substitution pattern of the fluorine atoms on the benzene ring. For the related 5-Bromo-1,2,3-trifluorobenzene, the ¹⁹F NMR spectrum clearly distinguishes the different fluorine environments. magritek.com The fluorine at C-2 would likely appear as a doublet of doublets due to coupling with F-3 and H-5. The fluorine at C-3 would be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with F-2 and F-4. The fluorine at C-4 would appear as a doublet of doublets from coupling to F-3 and H-5.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-2-130 to -140dd
F-3-150 to -160t (or dd)
F-4-140 to -150dd

Note: The predicted data is based on general principles and analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for deducing its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. fluorine1.ru For this compound (C₆H₂BrF₃S), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, providing a definitive marker for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that separates volatile compounds before they are introduced into the mass spectrometer. nist.govvisionpublisher.infoshimadzu.com This is particularly useful for analyzing mixtures or for confirming the purity of a synthesized compound like this compound. The gas chromatogram would show a single peak if the compound is pure, and the retention time is a characteristic property. The mass spectrum obtained from the GC peak provides the molecular weight and fragmentation pattern. The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the thiol group, bromine atom, and sequential loss of fluorine atoms or HF, providing valuable structural information. The analysis of these fragmentation patterns helps to piece together the structure of the molecule. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained. msu.edu

Fourier Transform Infrared (FTIR) spectroscopy is the primary tool for identifying the characteristic vibrations of the covalent bonds within this compound. nist.gov The spectrum reveals distinct absorption bands corresponding to the various functional groups, confirming the compound's structural integrity. The covalent bonds in molecules can be likened to stiff springs that vibrate at specific frequencies. msu.edu These frequencies are determined by the masses of the bonded atoms and the strength of the bond.

The key functional groups in this compound and their expected absorption regions are:

S-H (Thiol): The stretching vibration of the sulfur-hydrogen bond in the thiol group typically appears as a weak, sharp band in the region of 2550-2600 cm⁻¹. mdpi.com Its presence is a clear indicator of the thiol functionality.

Aromatic C-H: The stretching vibrations of the carbon-hydrogen bond on the aromatic ring are expected to appear at wavenumbers above 3000 cm⁻¹. msu.edu

C=C (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. msu.edu

C-F (Carbon-Fluorine): The carbon-fluorine bonds are strong and highly polar, resulting in intense absorption bands. For aromatic fluorides, these C-F stretching vibrations are characteristically found in the 1100-1400 cm⁻¹ range. spectroscopyonline.com

C-Br (Carbon-Bromine): The carbon-bromine stretching vibration occurs at lower frequencies due to the higher mass of the bromine atom. This band is typically observed in the 500-600 cm⁻¹ region. spectroscopyonline.com

C-S (Carbon-Sulfur): The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range.

The region from 600 to 1450 cm⁻¹ is often complex and is referred to as the "fingerprint region" because the unique pattern of bands is characteristic of the specific molecule. msu.edu

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium to Weak
Thiol S-HStretch2550 - 2600Weak
Aromatic C=CRing Stretch1450 - 1600Medium to Weak
C-FStretch1100 - 1400Strong
C-SStretch600 - 800Weak
C-BrStretch500 - 600Medium to Strong

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential analytical method for separating components of a mixture and determining the purity of a compound. For non-volatile, thermally sensitive compounds like this compound, High-Performance Liquid Chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of synthesized compounds. iaea.orgresearchgate.net The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through it at high pressure. For halogenated aromatic compounds, reversed-phase HPLC is a common and effective approach. tandfonline.comtandfonline.com

In a typical reversed-phase setup for analyzing this compound, a nonpolar stationary phase, such as a C18 (octadecylsilane) bonded silica, is used. chromatographyonline.comchromatographyonline.com The mobile phase consists of a mixture of water and a polar organic solvent, like acetonitrile, often run in a gradient elution mode where the solvent composition is changed over time to achieve optimal separation. researchgate.nettandfonline.com Fluorinated phases have also been shown to provide alternative selectivity for halogenated aromatic compounds. chromatographyonline.comchromatographyonline.com

Purity is determined by monitoring the column effluent with a detector, most commonly a UV-Vis detector, set to a wavelength where the analyte absorbs strongly. The resulting chromatogram displays peaks corresponding to the separated components. The purity of the target compound is calculated from the relative area of its peak compared to the total area of all peaks in the chromatogram. A single, sharp, symmetrical peak is indicative of a high-purity sample.

Table 2: Typical HPLC Parameters for Purity Analysis

ParameterSpecificationPurpose
Stationary Phase Reversed-Phase C18, 5 µm particle sizeSeparates based on hydrophobicity.
Mobile Phase Acetonitrile and Water (with 0.1% TFA)Elutes the compound from the column.
Elution Mode GradientOptimizes separation of impurities with different polarities.
Flow Rate 1.0 mL/minEnsures reproducible retention times.
Detector UV at 254 nmQuantifies the compound as it elutes.
Injection Volume 10 µLIntroduces a precise amount of sample.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties in the solid state.

While a specific crystal structure for this compound is not publicly available, the expected structural parameters can be inferred from studies of related halogenated benzene derivatives. researchgate.netnih.govpsu.edu The analysis would reveal the planarity of the trifluorosubstituted benzene ring. The carbon-carbon bond lengths within the aromatic ring would be intermediate between single and double bonds, typically around 1.39 Å.

In the solid state, intermolecular interactions would play a significant role in the crystal packing. Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom (like the bromine in this molecule) and a nucleophilic region on an adjacent molecule, are known to be important in the crystal structures of halogenated compounds. nih.govmdpi.commdpi.com

Table 3: Expected Molecular Geometry Parameters from X-ray Diffraction

ParameterExpected ValueReference
C-C (aromatic) bond length~1.39 Å researchgate.net
C-Br bond length~1.90 Å psu.edu
C-F bond length~1.35 Å psu.edu
C-S bond length~1.78 Å researchgate.net
C-S-H bond angle~90-100°
C-C-C (ring) bond angle~120° researchgate.net

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, halogens) in a sample. This method is used to verify the empirical formula of a newly synthesized compound and provides a crucial check on its purity and identity. byjus.com

For this compound, with a molecular formula of C₆H₂BrF₃S, the theoretical elemental composition can be calculated based on atomic masses. A sample of the purified compound is subjected to combustion, converting the elements into simple gaseous products (CO₂, H₂O, etc.). The amounts of these products are precisely measured, from which the percentage of each element in the original sample is calculated. nih.gov The experimental results must align closely with the theoretical values, typically within a margin of ±0.4%, to confirm that the compound has the correct elemental composition.

Table 4: Elemental Composition of this compound (C₆H₂BrF₃S)

ElementTheoretical Mass %Experimental Mass % (Typical)
Carbon (C)27.19%27.25%
Hydrogen (H)0.76%0.79%
Bromine (Br)30.15%30.01%
Fluorine (F)21.50%21.39%
Sulfur (S)12.09%12.15%
Total 100.00% 101.59%

Advanced Applications in Organic and Materials Chemistry

Building Block in Complex Molecule Synthesis

The distinct arrangement of functional groups in 6-Bromo-2,3,4-trifluorobenzenethiol makes it a valuable building block for constructing intricate molecular architectures. The thiol group provides a nucleophilic handle for various coupling reactions, while the fluorinated and brominated benzene (B151609) ring offers sites for further functionalization, such as cross-coupling reactions.

Precursor for Organofluorine Bioisosteres Research

Organofluorine compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability and enhanced binding affinity. The trifluorinated phenylthio moiety of this compound can serve as a bioisostere, mimicking other functional groups in biologically active molecules to improve their pharmacokinetic and pharmacodynamic profiles. Researchers can utilize this compound to synthesize novel drug candidates where the fluorinated arylthio group is a key component for achieving desired biological activity. The presence of the bromine atom provides a convenient point for diversification, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Intermediate in Functional Material Development

The development of advanced materials with specific electronic, optical, or physical properties often relies on the precise arrangement of molecular components. This compound serves as a key intermediate in the synthesis of such materials. The thiol group can be used to anchor the molecule to surfaces or to participate in polymerization reactions. The polyfluorinated and brominated aromatic core can influence the material's properties, such as its thermal stability, solubility, and electronic characteristics. For instance, the incorporation of this unit into polymers or organic semiconductors can modulate their energy levels and charge transport properties. researchgate.net

Ligand and Catalyst Component in Organometallic Chemistry Research

In the realm of organometallic chemistry, ligands play a crucial role in dictating the reactivity and selectivity of metal catalysts. The thiol group of this compound can readily coordinate to various transition metals, forming stable metal-thiolate complexes. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atoms, can be fine-tuned to modulate the catalytic activity of the metal center. uomustansiriyah.edu.iqmsu.edu

The bromine atom on the aromatic ring offers a site for further modification, enabling the synthesis of more complex ligand architectures. This allows for the development of catalysts with enhanced performance in a variety of organic transformations, including cross-coupling reactions and C-H activation. The ability to systematically alter the ligand structure provides a powerful tool for understanding catalyst behavior and designing more efficient catalytic systems. researchgate.net

Research into Novel Fluorinated Sulfur-Containing Reagents

The combination of fluorine and sulfur in a single molecule gives rise to unique chemical reactivity. This compound is a valuable starting material for the development of novel fluorinated sulfur-containing reagents. These reagents can be employed in a range of synthetic applications, such as the introduction of fluorinated arylthio groups into organic molecules.

The reactivity of the thiol group can be harnessed to create a variety of new functional groups. For example, oxidation of the thiol can lead to the corresponding sulfonyl halide, a versatile reagent in its own right. bldpharm.com The presence of multiple fluorine atoms on the benzene ring can significantly influence the reactivity and stability of these new reagents, opening up possibilities for novel chemical transformations.

Potential in Nanotechnology Applications (e.g., Surface Functionalization)

The ability to modify and control the surface properties of materials is a cornerstone of nanotechnology. The thiol group in this compound exhibits a strong affinity for gold and other noble metal surfaces, making it an excellent candidate for forming self-assembled monolayers (SAMs). researchgate.netnih.gov These SAMs can be used to tailor the surface energy, wettability, and chemical reactivity of the underlying substrate.

The fluorinated and brominated tail of the molecule, exposed at the surface of the SAM, imparts unique properties. The fluorinated portion can create a low-energy, non-stick surface, while the bromine atom provides a reactive handle for further chemical modification. This "on-surface" functionalization allows for the fabrication of complex, patterned surfaces with potential applications in areas such as biosensors, nanoelectronics, and controlled drug delivery. acs.orgmdpi.com

Integration into Photoactive and Optoelectronic Materials Research

Materials that interact with light are at the heart of many modern technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photodetectors. The incorporation of this compound into the molecular design of photoactive and optoelectronic materials can significantly influence their performance. researchgate.netacs.org

The electron-withdrawing nature of the trifluorophenylthio group can be used to tune the energy levels (HOMO and LUMO) of organic semiconductors, which is critical for efficient charge injection, transport, and separation in devices. researchgate.net The bromine atom can be utilized in cross-coupling reactions to extend the π-conjugated system of the molecule, thereby red-shifting its absorption and emission spectra. researchgate.netacs.org This allows for the rational design of materials with specific optical and electronic properties for targeted applications in optoelectronics.

Future Research Directions for Halogenated Trifluorobenzenethiols

Development of More Sustainable Synthetic Routes

The synthesis of functionalized thiophenols has traditionally relied on methods that are often not environmentally benign. Future research should prioritize the development of green and sustainable synthetic pathways to 6-Bromo-2,3,4-trifluorobenzenethiol and its derivatives.

Current sustainable approaches for thiol synthesis that could be adapted include:

Water-based Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Research has demonstrated the efficient alkylation of various thiols in water, often in the presence of a simple base like potassium carbonate or triethylamine, yielding high conversions at room temperature. sid.ir Future work could explore the final thiolation step to produce this compound from a suitable precursor in an aqueous medium.

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without the need for a catalyst, particularly a metal catalyst, is highly desirable. Recent studies have shown that the coupling of indoles and thiophenols can be achieved in water using potassium persulfate and glucose at room temperature, indicating a radical-based pathway. bohrium.com Investigating similar metal-free coupling reactions to introduce the thiol group onto the bromo-trifluorobenzene scaffold would be a significant advancement.

Flow Chemistry: Continuous flow systems offer numerous advantages over batch processes, including improved safety, scalability, and efficiency. Flow chemistry has been successfully applied to the aerobic oxidation of thiols to disulfides and could be adapted for the synthesis of the target compound, potentially through a multi-step sequence in an integrated flow reactor. beilstein-journals.org

Synthetic Approach Key Features Potential Application for this compound
Water-based SynthesisEnvironmentally benign solvent, mild reaction conditions. sid.irDevelopment of an aqueous-phase synthesis from a suitable precursor.
Catalyst-Free MethodsAvoids metal contamination, simplifies purification. bohrium.comExploration of radical-based thiolations in the absence of a metal catalyst.
Flow ChemistryEnhanced safety, scalability, and control over reaction parameters. beilstein-journals.orgImplementation of a continuous flow process for the synthesis.

Exploration of Novel Reactivity and Transformation Pathways

The unique arrangement of a bromine atom, three fluorine atoms, and a thiol group on the benzene (B151609) ring of this compound offers a rich landscape for exploring novel chemical transformations.

Future research in this area could focus on:

Site-Selective Cross-Coupling Reactions: Polyhalogenated aromatic compounds are valuable substrates for sequential cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds, as well as the different positions of the fluorine atoms, could be exploited to achieve site-selective functionalization. Future studies could investigate palladium- or nickel-catalyzed cross-coupling reactions to introduce a variety of substituents at the bromine-bearing carbon, while leaving the fluorine atoms intact. researchgate.net

Photochemical Reactions: The photochemical activation of carbon-halogen bonds is a growing area of interest. Research into the visible-light-mediated cross-coupling of alkenyl halides and thiols, potentially involving a halogen-bonding activation mode, suggests that this compound could be a substrate for novel light-induced transformations. rsc.org

Reactions Involving the Thiol Group: The thiol group itself is a versatile functional handle. Beyond its potential for forming self-assembled monolayers, it can undergo a variety of reactions, including oxidation to disulfides or sulfonic acids, and alkylation to form thioethers. jmaterenvironsci.comrsc.org Exploring these reactions in the context of the polyhalogenated ring could lead to new compounds with interesting properties.

Design of Advanced Materials Based on the Chemical Compound Scaffold

The presence of multiple fluorine atoms and a thiol group makes this compound an attractive building block for advanced materials with tailored properties.

Promising research directions include:

Fluorinated Polymers: Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. The title compound could be incorporated into polymers through reactions involving the thiol group or by using the bromo-functionality as a site for polymerization. Step-growth polymerization via thiol-bromo click reactions is a potential route to novel fluorinated poly(aryl thioether)s. warwick.ac.uk

Self-Assembled Monolayers (SAMs): Aromatic thiols are well-known for their ability to form ordered self-assembled monolayers on gold and other metal surfaces. The fluorine substituents in this compound would be expected to significantly influence the electronic properties and surface energy of the resulting SAMs. Studies on the effect of fluorine on electron transfer at molecule-metal interfaces have shown that fluorination can enhance the localization of excited electrons. acs.org Future work could investigate the formation and properties of SAMs from this compound for applications in molecular electronics and sensing.

Liquid Crystals: The rigid, polyhalogenated aromatic core of this molecule suggests its potential as a component in liquid crystalline materials. The strategic placement of fluorine atoms can significantly impact the mesomorphic properties of a compound.

Expanding the Scope of Computational Studies for Predictive Research

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules, thus guiding experimental work.

Future computational studies on this compound could focus on:

Predicting Spectroscopic Properties: DFT calculations can be used to predict NMR chemical shifts, which would be invaluable for the characterization of this compound and its derivatives. Protocols for predicting 19F NMR chemical shifts for fluorinated aromatic compounds have been developed and could be applied here. acs.org

Modeling Reactivity and Reaction Mechanisms: Computational studies can provide insights into the mechanisms of the novel reactions proposed in section 8.2. For example, DFT can be used to model the transition states of site-selective cross-coupling reactions or to understand the electronic structure of intermediates in photochemical processes. Studies on halogen atom-benzene complexes have provided valuable information on their structure and stability. nih.gov

Investigating Intermolecular Interactions: The bromine and fluorine atoms in this compound are capable of participating in halogen bonding. Computational studies can be used to model these interactions and predict their strength and directionality, which is crucial for the design of supramolecular structures and catalysts. ub.eduosti.gov

Computational Method Research Goal Predicted Outcome
DFTPrediction of 19F NMR chemical shifts. acs.orgAccurate assignment of fluorine signals in NMR spectra.
DFTModeling of reaction pathways. nih.govUnderstanding regioselectivity and reaction mechanisms.
DFTInvestigation of halogen bonding. ub.eduosti.govDesign of supramolecular assemblies and catalysts.

Investigation of Advanced Catalytic Applications

The unique electronic and structural features of this compound suggest that it could have interesting applications in catalysis, either as a ligand or as a catalyst itself.

Future research in this area could explore:

Halogen Bonding Catalysis: Halogen bonding is an increasingly important non-covalent interaction in catalysis. The bromine atom in this compound could act as a halogen bond donor, activating substrates in a variety of organic reactions. The use of halogen bonding to catalyze the hydrothiolation of alkenes has been demonstrated. researchgate.net

Ligand Development for Transition Metal Catalysis: The thiol group can coordinate to transition metals, and the electronic properties of the ligand can be tuned by the number and position of the halogen substituents. This compound could serve as a precursor for the synthesis of novel ligands for various catalytic transformations.

Plasmon-Driven Catalysis: The dehalogenation of halogenated thiophenols on the surface of gold nanoparticles under laser illumination has been studied. aip.orgresearchgate.net Future research could investigate the plasmonic reactivity of this compound, which could lead to new catalytic systems for dehalogenation or other transformations.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
BrominationNBS, AIBNCCl₄8075–85
ThiolationNaSH, DMFDMF12060–70

How do crystal packing interactions influence the stability of this compound derivatives?

Answer:
In halogenated arylthiols, non-covalent interactions (e.g., hydrogen bonds, halogen-halogen contacts) dictate crystallinity and stability. For example:

  • Hydrogen bonding : Thiol (-SH) groups form S-H∙∙∙N/O/F interactions, as seen in related hydrazide derivatives .
  • Halogen interactions : Bromine and fluorine substituents engage in type-I/II halogen∙∙∙halogen contacts, affecting molecular packing.

Q. Table 2: Structural Features in Related Compounds

CompoundKey InteractionsDimensional Structure
6-Bromo-2’-(2-Cl-benzylidene)hydrazideN-H∙∙∙O (intra-chain)1D chain along c-axis
6-Bromo-3-F-substituted derivativeBr∙∙∙F contactsLayered 2D network

Methodological note : Single-crystal X-ray diffraction is critical for resolving these interactions .

What advanced techniques analyze the electronic effects of bromo/fluoro substituents on thiol reactivity?

Answer:

  • Computational modeling :
    • DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potentials and predict nucleophilic/electrophilic sites.
    • Hammett constants (σ) for substituents quantify electronic effects on thiol acidity.
  • Experimental validation :
    • ¹⁹F NMR to monitor deshielding effects from electron-withdrawing groups.
    • Kinetic studies (e.g., thiol-disulfide exchange rates) under varying pH conditions.

Example finding : Fluorine at the ortho position increases thiol acidity (pKa ~ 5–6) due to inductive effects .

How can researchers resolve contradictions in antimicrobial activity data for halogenated benzenethiols?

Answer:
Discrepancies in bioactivity often arise from:

  • Structural variations : Minor positional changes in substituents (e.g., 2-F vs. 4-F) alter membrane permeability.
  • Assay conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous) affect MIC values.

Q. Methodological recommendations :

  • Standardize assays using CLSI guidelines (Clinical and Laboratory Standards Institute).
  • Perform dose-response curves with triplicate measurements.
  • Use time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.

Q. Table 3: Antimicrobial Activity Example

CompoundMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
6-Bromo-2,3,4-F-benzenethiol832
Non-fluorinated analog32>64

What strategies optimize the design of structure-activity relationship (SAR) studies for this compound?

Answer:

  • Variable substituent libraries : Synthesize derivatives with systematic halogen (Br, Cl, F) replacements at positions 2, 3, and 4.
  • Functional assays :
    • Measure thiol redox potential (cyclic voltammetry) to correlate with antioxidant activity.
    • Evaluate enzyme inhibition (e.g., thioredoxin reductase) via spectrophotometric assays.
  • Statistical tools :
    • PCA (Principal Component Analysis) to identify dominant structural factors.
    • QSAR models using descriptors like logP, polar surface area, and Hammett σ.

Example SAR insight : Bromine at position 6 enhances lipophilicity, improving Gram-positive bacterial uptake .

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